3-Chloro-1-phenylpropan-1-ol

Descripción

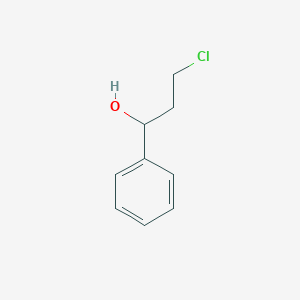

3-Chloro-1-phenylpropan-1-ol (CAS: 100306-33-0) is a chiral secondary alcohol with a molecular formula of C₉H₁₁ClO (MW: 170.64 g/mol). It is widely utilized as a key intermediate in asymmetric synthesis, particularly in pharmaceuticals and agrochemicals. Its structure features a chlorinated propane chain attached to a phenyl group, enabling diverse reactivity in nucleophilic substitutions, oxidations, and enzymatic transformations .

Propiedades

IUPAC Name |

3-chloro-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFUHAGLMZWKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341286 | |

| Record name | 3-chloro-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18776-12-0 | |

| Record name | 3-Chloro-1-phenyl-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18776-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1-phenylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

- One common method for synthesizing 3-Chloro-1-phenylpropan-1-ol involves the reaction of benzyl chloride with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism .

- Another method involves the reduction of 3-chloro-1-phenylpropan-1-one using a reducing agent like sodium borohydride or lithium aluminum hydride .

Industrial Production Methods:

- Industrially, this compound can be produced through the catalytic hydrogenation of 3-chloro-1-phenylpropan-1-one. This method is advantageous due to its high yield and selectivity .

Análisis De Reacciones Químicas

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Substitution: Sodium hydroxide in water or ethanol, sodium cyanide in dimethyl sulfoxide, or ammonia in ethanol.

Major Products:

Oxidation: 3-Chloro-1-phenylpropan-1-one.

Reduction: 3-Chloro-1-phenylpropan-1-amine.

Substitution: 3-Hydroxy-1-phenylpropan-1-ol, 3-Cyano-1-phenylpropan-1-ol, or 3-Amino-1-phenylpropan-1-ol.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C₉H₁₁ClO

- Molecular Weight : 170.636 g/mol

- CAS Number : 100306-33-0

Chemistry

3-Chloro-1-phenylpropan-1-ol is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the production of more complex molecules through various chemical reactions.

Biology

In biological research, this compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids. It has been shown to act as a chiral intermediate in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine

One of the most notable applications of this compound is in the pharmaceutical industry. It serves as a key intermediate in the synthesis of antidepressants like fluoxetine (Prozac) and tomoxetine. The compound's chirality is significant, as different enantiomers can exhibit varied pharmacological effects.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and as a building block for polymers and other materials. Its role as a chiral ligand in asymmetric catalysis has also been explored, enhancing its utility in synthetic chemistry.

Asymmetric Reduction

Using chiral catalysts such as oxazaborolidines derived from (S)-α,α-diphenylprolinol facilitates the asymmetric reduction of 3-chloropropiophenone to yield (R)-3-chloro-1-phenylpropan-1-ol with high enantiomeric excess.

Enzymatic Hydrolysis

Immobilized lipases, such as Candida rugosa lipase, can selectively hydrolyze esters to produce (R)-3-chloro-1-phenylpropan-1-ol with high optical purity. This method emphasizes the importance of biocatalysis in producing chiral compounds efficiently.

Microbial Reduction

Microbial reductases expressed in Escherichia coli have demonstrated high activity towards 3-chloro-1-phenylpropanone, converting it into (S)-3-chloro-1-phenylpropan-1-ol with excellent enantiomeric excess.

Case Studies

Case Study 1: Synthesis of Fluoxetine

Research indicates that this compound is integral to the synthesis of fluoxetine, a widely used antidepressant. The compound's chirality plays a crucial role in determining the drug's efficacy and safety profile.

Case Study 2: Biocatalytic Approaches

A study highlighted the use of Saccharomyces cerevisiae reductase for the asymmetric synthesis of (S)-3-chloro-1-phenylpropanol. This method showcased high enantioselectivity and efficiency, making it a viable option for industrial applications.

Mecanismo De Acción

Molecular Targets and Pathways:

- The primary mechanism of action of 3-Chloro-1-phenylpropan-1-ol involves its conversion to active pharmaceutical ingredients. For instance, in the synthesis of fluoxetine, it acts as a precursor that undergoes further chemical transformations to produce the active drug .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Key Observations:

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -F) on the phenyl ring increases molecular weight and polarity, impacting solubility and reactivity .

- Stereochemistry : The (S)-enantiomer (CAS: 100306-34-1) is specifically employed in drug synthesis due to its high enantiomeric excess (>98%) .

Key Observations:

- Enzymatic vs. Chemical Synthesis : Enzymatic routes (e.g., using Acetobacter sp.) achieve higher stereoselectivity (>99% ee) compared to chemical methods, which often require chiral auxiliaries .

- Solvent Systems : Deep eutectic solvents (DES) improve reaction efficiency and stereocontrol in asymmetric reductions .

Actividad Biológica

Synthesis Methods

The synthesis of this compound typically involves dynamic kinetic resolution processes, which enhance the yield and selectivity of the desired chiral alcohol. A notable method utilizes lipase CALB as a catalyst, allowing for mild reaction conditions and high optical purity of the product.

Pharmacological Properties

This compound exhibits various biological activities that make it a candidate for drug development:

- Antimicrobial Activity : The compound has shown potential antimicrobial properties, particularly against certain bacterial strains. Its mechanism may involve disruption of bacterial cell walls due to its structural similarities to known antibiotics.

- CYP450 Interactions : Research indicates that this compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it acts as an inhibitor for CYP450 1A2 and shows low promiscuity in inhibiting other CYP enzymes, suggesting a targeted interaction profile.

- Endolysin Activity : The compound has been associated with endolysin activity in phage therapy contexts, where it aids in degrading peptidoglycan in bacterial cell walls, leading to cell lysis.

Toxicological Studies

Toxicological assessments indicate that while this compound has some toxic potential (as indicated by Ames test results), its overall safety profile requires further investigation to establish safe dosage levels for therapeutic applications.

Case Study 1: Antimicrobial Efficacy

In a study conducted on various bacterial strains, this compound demonstrated significant antimicrobial activity. The compound was tested against Escherichia coli and Staphylococcus aureus, showing inhibition zones comparable to standard antibiotics. The results suggest its potential use as a lead compound in developing new antimicrobial agents.

| Bacterial Strain | Inhibition Zone (mm) | Control (Antibiotic) |

|---|---|---|

| E. coli | 15 | 18 |

| S. aureus | 17 | 20 |

Case Study 2: Drug Metabolism Interaction

A pharmacokinetic study evaluated the effects of this compound on drug metabolism involving CYP450 enzymes. The study revealed that the compound significantly inhibited CYP450 1A2 activity, which could impact the metabolism of co-administered drugs.

| Enzyme | Baseline Activity (%) | Activity with Compound (%) |

|---|---|---|

| CYP450 1A2 | 100 | 60 |

| CYP450 2D6 | 100 | 95 |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 3-Chloro-1-phenylpropan-1-ol?

- Answer : Employ a combination of NMR (¹H/¹³C) to analyze proton and carbon environments, IR spectroscopy to identify functional groups (e.g., -OH, C-Cl), and mass spectrometry (EI-MS) to confirm molecular weight (170.64 g/mol) and fragmentation patterns . For crystallographic confirmation, X-ray diffraction using software like SHELX can resolve stereochemistry and bond angles .

Q. How can the solubility and stability of this compound be experimentally determined?

- Answer : Measure solubility in polar (water, ethanol) and non-polar solvents (hexane) via gravimetric analysis or UV-Vis spectrophotometry . Stability under varying pH/temperature can be assessed using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. What safety protocols are critical when handling this compound?

Advanced Research Questions

Q. How can enantiomers of this compound be resolved and characterized?

- Answer : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IB) or enzymatic resolution with lipases. The (S)-enantiomer (CAS 100306-33-0) can be further validated via polarimetry or X-ray crystallography .

Q. What computational approaches are suitable for studying the conformational dynamics of this compound?

- Answer : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to explore rotamer populations and solvent interactions. Density Functional Theory (DFT) (B3LYP/6-311+G*) can predict electronic properties and reactive sites .

Q. How can synthetic routes to this compound be optimized for regioselectivity?

- Answer : Compare Friedel-Crafts alkylation of phenylpropanol derivatives with Cl sources (e.g., SOCl₂) versus epoxide ring-opening strategies. Monitor regioselectivity via in situ NMR or GC-MS, optimizing catalysts (e.g., Lewis acids) .

Q. What strategies mitigate side reactions during derivatization of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.